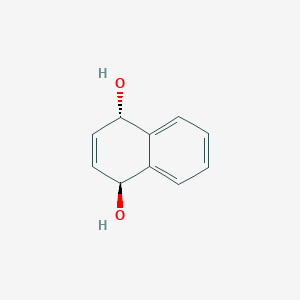
Urea, (5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-1,2,3,4-tetrahydro-2-oxo-8-quinolinyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, (5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-1,2,3,4-tetrahydro-2-oxo-8-quinolinyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a quinoline core, a dimethoxyphenyl group, and a urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-1,2,3,4-tetrahydro-2-oxo-8-quinolinyl)-, monohydrochloride typically involves multiple steps, including the formation of the quinoline core, the introduction of the dimethoxyphenyl group, and the final coupling with the urea moiety. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Introduction of the Dimethoxyphenyl Group: This step may involve the use of Friedel-Crafts alkylation or acylation reactions to introduce the dimethoxyphenyl group onto the quinoline core.
Coupling with the Urea Moiety: The final step involves the reaction of the intermediate compound with urea under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Urea, (5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-1,2,3,4-tetrahydro-2-oxo-8-quinolinyl)-, monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the dimethoxyphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines, and conditions like reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline compounds, and various substituted quinoline derivatives.
科学的研究の応用
Urea, (5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-1,2,3,4-tetrahydro-2-oxo-8-quinolinyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of Urea, (5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-1,2,3,4-tetrahydro-2-oxo-8-quinolinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
N-(3,4-dimethoxyphenethyl)urea: A simpler analog with similar structural features but lacking the quinoline core.
Pioglitazone hydrochloride: A compound with a similar urea moiety but different overall structure and therapeutic applications.
Uniqueness
Urea, (5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-1,2,3,4-tetrahydro-2-oxo-8-quinolinyl)-, monohydrochloride is unique due to its combination of a quinoline core, a dimethoxyphenyl group, and a urea moiety, which imparts distinct chemical and biological properties
特性
| 76412-48-1 | |
分子式 |
C23H31ClN4O6 |
分子量 |
495.0 g/mol |
IUPAC名 |
[5-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-2-oxo-3,4-dihydro-1H-quinolin-8-yl]urea;hydrochloride |
InChI |
InChI=1S/C23H30N4O6.ClH/c1-31-19-6-3-14(11-20(19)32-2)9-10-25-12-15(28)13-33-18-7-5-17(26-23(24)30)22-16(18)4-8-21(29)27-22;/h3,5-7,11,15,25,28H,4,8-10,12-13H2,1-2H3,(H,27,29)(H3,24,26,30);1H |
InChIキー |
NYDHMYXJTDHIBW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCNCC(COC2=C3CCC(=O)NC3=C(C=C2)NC(=O)N)O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
